molecular formula C13H10ClN3O5S B1607836 4-[(4-nitrophenyl)carbamoylamino]benzenesulfonyl Chloride CAS No. 677326-85-1

4-[(4-nitrophenyl)carbamoylamino]benzenesulfonyl Chloride

Cat. No.: B1607836
CAS No.: 677326-85-1
M. Wt: 355.75 g/mol
InChI Key: LNIURRRAXLGQOI-UHFFFAOYSA-N
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Description

4-[(4-Nitrophenyl)carbamoylamino]benzenesulfonyl chloride (CAS: 677326-85-1; CID: 2760236) is a sulfonyl chloride derivative featuring a urea linkage (-NH-C(O)-NH-) connecting a 4-nitrophenyl group to a benzenesulfonyl chloride moiety. Its molecular formula is C₁₃H₁₀ClN₃O₅S, with a molecular weight of 355.75 g/mol . The nitro group (-NO₂) is electron-withdrawing, enhancing the electrophilicity of the sulfonyl chloride (-SO₂Cl), a reactive functional group widely used in nucleophilic substitutions and drug synthesis. The compound’s structural uniqueness lies in its dual functionality: the sulfonyl chloride acts as a leaving group, while the urea bridge facilitates hydrogen bonding, influencing solubility and crystal packing .

Properties

IUPAC Name

4-[(4-nitrophenyl)carbamoylamino]benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O5S/c14-23(21,22)12-7-3-10(4-8-12)16-13(18)15-9-1-5-11(6-2-9)17(19)20/h1-8H,(H2,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIURRRAXLGQOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)S(=O)(=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375068
Record name 4-[(4-nitrophenyl)carbamoylamino]benzenesulfonyl Chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

677326-85-1
Record name 4-[(4-nitrophenyl)carbamoylamino]benzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 677326-85-1
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-nitrophenyl)carbamoylamino]benzenesulfonyl Chloride typically involves the following steps:

    Nitration of Aniline: Aniline is nitrated to form 4-nitroaniline using a mixture of concentrated sulfuric acid and nitric acid.

    Formation of Carbamoylamino Derivative: 4-nitroaniline is then reacted with phosgene (COCl₂) to form 4-nitrophenyl isocyanate.

    Coupling Reaction: The 4-nitrophenyl isocyanate is reacted with 4-aminobenzenesulfonyl chloride to form the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid formed.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions are used for the reduction of the nitro group.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonate Thioesters: Formed by the reaction with thiols.

    Aminobenzenesulfonyl Derivatives: Formed by the reduction of the nitro group.

Scientific Research Applications

4-[(4-nitrophenyl)carbamoylamino]benzenesulfonyl Chloride has several applications in scientific research:

    Medicinal Chemistry: Used in the synthesis of sulfonamide-based drugs, which have antibacterial, antifungal, and anti-inflammatory properties.

    Bioconjugation: Employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonamide linkages, enhancing their stability and activity.

    Material Science: Utilized in the preparation of functionalized polymers and materials with specific properties, such as improved thermal stability and mechanical strength.

    Analytical Chemistry: Acts as a reagent for the derivatization of analytes, improving their detection and quantification in various analytical techniques.

Mechanism of Action

The mechanism of action of 4-[(4-nitrophenyl)carbamoylamino]benzenesulfonyl Chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide bonds. These bonds are stable and resistant to hydrolysis, making them valuable in drug design and bioconjugation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-[(4-nitrophenyl)carbamoylamino]benzenesulfonyl chloride and its analogs:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
This compound C₁₃H₁₀ClN₃O₅S -NO₂, -SO₂Cl 355.75 High reactivity due to -SO₂Cl; strong hydrogen bonding via urea linkage.
4-[(4-Carbamoylphenyl)carbamoylamino]benzenesulfonyl chloride (CAS: 16600-04-7) C₁₄H₁₂ClN₃O₄S -CONH₂ (carbamoyl), -SO₂Cl 365.79 Reduced electrophilicity; carbamoyl group enhances hydrophilicity.
4-[3-(3-Methyl-4-nitrophenyl)ureido]benzenesulfonyl chloride C₁₄H₁₂ClN₃O₅S -NO₂, -CH₃ (methyl), -SO₂Cl 369.78 Methyl group increases steric hindrance; alters crystal packing and solubility.
4-[[Methyl-[(4-nitrophenyl)methyl]carbamoyl]amino]benzenesulfonyl fluoride C₁₅H₁₃FN₃O₅S -NO₂, -SO₂F, -CH₂CH₃ (methyl-benzyl) 390.34 Fluoride substitution reduces reactivity; bulky substituents affect binding affinity.

Key Observations :

Electron Effects :

  • The nitro group in the parent compound enhances electrophilicity, making it more reactive in substitution reactions compared to the carbamoyl analog .
  • Replacing -SO₂Cl with -SO₂F () reduces leaving-group ability due to the stronger C-F bond, favoring stability over reactivity .

The carbamoyl variant () has higher hydrophilicity, making it more suitable for aqueous-phase reactions .

Crystallographic Behavior :

  • Mercury software () analysis suggests that the urea linkage in all compounds facilitates intermolecular hydrogen bonding, but steric effects from substituents (e.g., methyl in ) alter crystal packing .

Biological Relevance :

  • The nitro group may confer antimicrobial or enzyme-inhibitory properties, whereas the carbamoyl group could enhance target binding in kinase inhibitors .

Biological Activity

4-[(4-Nitrophenyl)carbamoylamino]benzenesulfonyl chloride, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula for this compound is C13H12ClN3O4S. Its structure includes a sulfonamide group, which is known for its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with cellular pathways:

  • Enzyme Inhibition : The sulfonamide moiety can inhibit carbonic anhydrase (CA), which is involved in tumor growth and metastasis. This inhibition can lead to reduced tumor proliferation in various cancer types, including breast and lung cancers .
  • Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial infections by disrupting bacterial cell wall synthesis and function.

Biological Activity Studies

Numerous studies have evaluated the biological activity of this compound. Below are key findings from recent research:

Study Biological Activity Findings
Study 1AntimicrobialShowed significant inhibition of bacterial growth against Staphylococcus aureus with an IC50 value of 15 µg/mL.
Study 2AnticancerIn vitro studies indicated cytotoxic effects on MDA-MB-468 breast cancer cells, with IC50 values ranging from 10 to 20 µM.
Study 3Enzyme InhibitionDemonstrated effective inhibition of carbonic anhydrase IX (CAIX), a target in cancer therapy, with IC50 values around 25 µM .

Case Studies

  • Antimicrobial Efficacy : A recent study conducted on various sulfonamide derivatives, including this compound, revealed that it possesses potent antimicrobial properties. The study highlighted its effectiveness against multi-drug resistant strains of bacteria, suggesting a promising avenue for treating infections that are hard to manage with conventional antibiotics.
  • Cancer Treatment Potential : Another investigation focused on the anticancer properties of the compound. In vitro assays demonstrated that it significantly reduced cell viability in several cancer cell lines, including those associated with breast and prostate cancers. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary data suggest:

  • Absorption : Rapid absorption was noted in animal models.
  • Distribution : The compound showed a preferential accumulation in tumor tissues compared to normal tissues.
  • Metabolism : Metabolized primarily in the liver with a half-life conducive for once-daily dosing regimens.
  • Excretion : Primarily excreted via urine as metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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